molecular formula C21H30N2 B067957 4,4'-Methylenebis(2,6-diethylaniline) CAS No. 181232-09-7

4,4'-Methylenebis(2,6-diethylaniline)

Cat. No.: B067957
CAS No.: 181232-09-7
M. Wt: 310.5 g/mol
InChI Key: NWIVYGKSHSJHEF-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2,6-diethylaniline) (MDEA, CAS 13680-35-8) is an aromatic diamine widely used as a curing agent in epoxy resin systems and polyurethane elastomers. It is a key component in high-performance epoxy formulations such as HexFlow® RTM6, a resin system designed for aerospace applications . Structurally, MDEA features a central methylene group bridging two 2,6-diethyl-substituted aniline rings, which imparts steric hindrance and influences its reactivity and solubility . Its applications span advanced composites, adhesives, and coatings, where its balance of mechanical properties, thermal stability, and processability is critical .

Scientific Research Applications

Polymer Production

Curing Agent for Epoxy Resins

4,4'-Methylenebis(2,6-diethylaniline) is primarily used as a curing agent in the production of epoxy resins. Its ability to enhance thermal and mechanical properties makes it suitable for coatings and adhesives. The curing process transforms epoxy resins from a liquid state to a solid form, imparting toughness and resistance to structural distortion at elevated temperatures .

Advantages:

  • Improved Pot Life: Compared to conventional curing agents like 4,4'-methylenedianiline, it offers longer pot life after blending with resins .
  • Enhanced Properties: The resulting cured epoxy exhibits superior adhesion and durability, making it ideal for automotive and aerospace applications .

Rubber Industry

Vulcanization Accelerator

In the rubber industry, 4,4'-methylenebis(2,6-diethylaniline) serves as a vulcanization accelerator. This enhances the durability and elasticity of rubber products such as tires and industrial components .

Benefits:

  • Increased Longevity: Products treated with this compound demonstrate improved wear resistance.
  • Enhanced Performance: The elasticity of rubber products is significantly improved, making them more suitable for high-performance applications.

Textile Manufacturing

Dye Formulations

The compound is also utilized in textile manufacturing as part of dye formulations. It contributes to vibrant colors and improved fastness properties essential for high-quality textiles .

Key Features:

  • Color Stability: Fabrics dyed with formulations containing this compound exhibit better resistance to fading.
  • Quality Enhancement: It plays a crucial role in ensuring that textiles meet industry standards for color retention.

Electronics

Insulating Materials

In the electronics sector, 4,4'-methylenebis(2,6-diethylaniline) is employed in producing insulating materials that enhance the reliability and performance of electronic devices .

Applications:

  • Electrical Insulation: It helps create materials that withstand high voltages and temperatures.
  • Component Durability: The insulating properties contribute to the overall longevity of electronic components.

Research Applications

Material Science Studies

This compound is frequently used in research related to polymer chemistry and material science. It aids scientists in developing new materials with enhanced properties through various synthesis techniques .

Research Highlights:

  • Synthesis Studies: Investigations into its crystal structure have provided valuable insights into its reactivity and potential applications in catalysis .
  • Material Development: Ongoing research focuses on optimizing its use in creating advanced materials with specific characteristics tailored for various applications.

Table 1: Summary of Applications

Application AreaSpecific UseBenefits
Polymer ProductionCuring agent for epoxy resinsImproved thermal/mechanical properties
Rubber IndustryVulcanization acceleratorEnhanced durability and elasticity
Textile ManufacturingDye formulationsVibrant colors and improved fastness
ElectronicsInsulating materialsIncreased reliability
Research ApplicationsMaterial development studiesEnhanced material properties

Case Study Example

A study published by Lomonosov Moscow State University highlighted the synthesis of 4,4'-methylenebis(2,6-diethylaniline) and its crystal structure analysis using single-crystal X-ray techniques. This research emphasized the compound's potential as a building block for sterically demanding compounds in catalysis .

Chemical Reactions Analysis

Reaction with Epoxy Resins

MDEA acts as a curing agent for epoxy resins through nucleophilic amine-epoxide reactions. The primary and secondary amines form covalent bonds with epoxy groups, creating a cross-linked network.

ParameterValue/DescriptionReference
Reaction Temperature80–120°C
Stoichiometry1:1 (amine hydrogen : epoxy equivalent)
Key ProductThermoset epoxy polymers
Mechanical OutcomeIncreased Tg (160–180°C) and tensile strength

This reaction is exploited in high-performance coatings and adhesives, where MDEA enhances thermal stability and chemical resistance .

Alkylation and Acylation Reactions

MDEA undergoes electrophilic substitution at amine groups under controlled conditions:

Reaction TypeConditionsProductsReference
AlkylationRX (alkyl halide), K₂CO₃, DMF, 80°CN,N'-dialkylated derivatives
AcylationAcid chlorides, pyridine, RTN-acylated bis-anilines

These modifications tailor solubility and reactivity for specialty polymers.

Oxidation Reactions

Controlled oxidation converts MDEA’s amine groups to nitro functionalities:

Oxidizing AgentConditionsProductReference
H₂O₂/Fe³⁺Aqueous, 50°CNitroso intermediates
KMnO₄ (acidic)H₂SO₄, 60°CNitro derivatives

Oxidized derivatives show enhanced UV stability in polymer matrices.

Coordination with Metal Ions

MDEA forms stable complexes with transition metals, enabling catalytic applications:

Metal IonLigand StructureApplicationReference
Ni²⁺Schiff base derivativesHeterogeneous catalysis
Cu²⁺Tetradentate coordinationOxidative coupling reactions

Schiff base ligands derived from MDEA exhibit steric hindrance, improving selectivity in catalytic processes .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing MDEA, and how are impurities quantified?

  • Methodology : MDEA is synthesized via condensation of 2,6-diethylaniline with formaldehyde under acidic conditions. Impurities (e.g., unreacted monomers or side products like 2,4-diethylaniline) are quantified using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Peaks at δ 6.8–7.2 ppm correspond to aromatic protons, while integration of impurity signals relative to MDEA’s methylene bridge (δ 3.8–4.2 ppm) provides purity estimates .
  • Key Metrics : Purity ≥98% (GC), melting point 87–91°C, and moisture content ≤0.5% are critical for reproducibility in polymer curing .

Q. How is MDEA used as an epoxy curing agent, and what are the baseline curing protocols?

  • Protocol : MDEA is combined with epoxy resins (e.g., DGEBA) at stoichiometric ratios (epoxy/amine ≈ 1:0.974 equivalents). Curing involves isothermal stages (e.g., 120°C for 2 hours, post-cured at 180°C for 4 hours) to achieve >95% conversion. Differential scanning calorimetry (DSC) monitors the exothermic reaction .
  • Validation : Glass transition temperature (Tg) of cured networks (≈180–200°C) confirms full crosslinking .

Q. What analytical techniques are used to confirm amine functionality in MDEA during curing?

  • Techniques : X-ray photoelectron spectroscopy (XPS) detects nitrogen species (binding energy ≈399 eV for amine groups). Derivatization with pentafluorobenzaldehyde (PFB) enhances sensitivity, forming Schiff bases observable via NEXAFS spectroscopy .

Q. How do thermal properties of MDEA-cured epoxies compare to other diamines?

  • Data : MDEA-cured DGEBA exhibits higher Tg (≈200°C) vs. 4,4′-diaminodiphenyl sulfone (DDS, Tg ≈180°C) due to its bulky substituents restricting mobility. Thermal stability (decomposition onset ≈300°C) is confirmed via TGA .

Advanced Research Questions

Q. How can cure kinetics of MDEA-epoxy systems be modeled to predict gelation and vitrification?

  • Modeling : The Kamal-Sourour autocatalytic model is applied, with rate constants k1 (primary amine) and k2 (secondary amine) determined via isoconversional DSC. For DGEBA-MDEA, k2/k1 ≈0.65, indicating slower secondary amine reactivity. Diffusion control is incorporated using Rabinowitch equations at >80% conversion .
  • Validation : Dielectric spectroscopy correlates ionic conductivity (σ) with Tg, showing σ drops by 3 orders of magnitude at vitrification .

Q. What mechanisms drive phase separation in MDEA-cured epoxy/thermoplastic blends?

  • Mechanism : Reaction-induced phase separation (RIPS) occurs when polyetherimide (PEI) is added. Precure temperature (e.g., 100°C vs. 150°C) adjusts system viscosity, affecting phase morphology. Bicontinuous structures (domain size ≈1–5 µm) enhance fracture toughness (KIc ≈2.5 MPa·m<sup>½</sup>) via crack-pinning .

Q. How does MDEA’s structure influence reactivity in mixed-diamine systems?

  • Structure-Reactivity : MDEA’s electron-donating ethyl groups increase amine reactivity vs. chlorinated analogs (e.g., MCDEA). In DGEBA-MDEA/DDS blends, MDEA reacts preferentially (70% conversion at 120°C vs. 50% for DDS), altering crosslink density .

Q. Can dielectric analysis quantify real-time curing stages in MDEA-epoxy systems?

  • Method : Microdielectric sensors track permittivity (ε') and loss factor (ε'') during isothermal curing. ε'' peaks correlate with gelation (α ≈0.6), while conductivity (σ) plateaus at vitrification (α ≈0.9). Data fit to Adam-Gibbs theory predicts Tg-conversion relationships .

Q. How do MDEA-cured composites perform under extreme dynamic loads?

  • Testing : RTM6 epoxy/MDEA composites (for aerospace) show strain rate-dependent toughness. Split-Hopkinson pressure bar tests reveal energy absorption ≈150 MJ/m³ at 10³ s⁻¹, attributed to MDEA’s rigid backbone .

Comparison with Similar Compounds

MDEA is part of a broader family of methylene-bridged aromatic diamines. Key structural analogs include:

  • 4,4'-Methylenebis(2,6-dimethylaniline) (MBDMA)
  • 4,4'-Methylenebis(2-isopropyl-6-methylaniline)
  • 4,4'-Methylenebis[3-chloro-2,6-diethylaniline] (MCDEA)
  • 4,4'-Methylenedianiline (MDA)
  • 4,4'-Diaminodiphenyl sulfone (DDS)

Reactivity in Epoxy Curing

Reactivity with diglycidyl ether of bisphenol A (DGEBA) follows the order: MDA > MDEA > DDS > MCDEA

  • MDEA: Ethyl groups reduce reactivity compared to MDA but enhance solubility in nonpolar media .
  • MCDEA : Chlorine substituents further decrease reactivity due to electron-withdrawing effects .
  • DDS : Sulfone group (-SO₂-) restricts molecular flexibility, lowering the secondary-to-primary amine reactivity ratio (k₂/k₁ = 0.45 vs. 0.65 for MDA/MDEA/MCDEA) .

Table 1: Reactivity Comparison of Aromatic Diamines

Compound Substituents Reactivity Order k₂/k₁ Ratio Reference
MDA None 1 0.65
MDEA 2,6-Diethyl 2 0.65
DDS Sulfone bridge 3 0.45
MCDEA 3-Chloro, 2,6-diethyl 4 0.65

Thermal and Mechanical Properties

  • Glass Transition Temperature (Tg) :
    Larger alkyl substituents (e.g., ethyl in MDEA) lower Tg in polyimides compared to methyl-substituted analogs (MBDMA). For example:

    • MBDMA-derived polyimides: Higher Tg due to restricted chain mobility from methyl groups.
    • MDEA-derived polyimides: Lower Tg but improved dielectric properties .
  • Thermal Stability :
    Chlorinated analogs like MCDEA exhibit enhanced thermal stability (decomposition >500°C) due to halogenation, making them suitable for high-temperature applications .

Table 2: Thermal Properties of Polyimides

Diamine Alkyl Substituents Tg (°C) Coefficient of Thermal Expansion (CTE, ppm/°C) Dielectric Constant Reference
MBDMA 2,6-Dimethyl 280 45 3.2
MDEA 2,6-Diethyl 260 55 2.8
MCDEA 3-Chloro, 2,6-diethyl 290 40 3.0

Phase Behavior and Composite Performance

  • MDEA in RTM6 Epoxy : Produces high crosslink density, leading to brittleness (compressive modulus: 3096 MPa, yield strength: 136 MPa) .
  • MCDEA in Epoxy-Polyetherimide Blends : Chlorine enhances phase separation, creating bicontinuous morphologies that improve fracture toughness (KIC) by 50% compared to unmodified epoxy .
  • MBDMA in Supramolecular Bisamides : Methyl groups induce torsional strain in amide linkages, increasing melting points compared to ethyl-substituted MDEA .

Preparation Methods

Dimethylsulfoxide-Mediated Synthesis

Innovation in Reaction Design

A patent-pending approach eliminates formaldehyde and HCl by utilizing DMSO as both a solvent and methylene donor . This method reacts 2,6-diethylaniline hydrochloride directly with DMSO in an inert solvent like diethyl carbonate. The mechanism involves the in situ generation of methylene groups from DMSO, which couples with the aromatic amine via a radical intermediate.

Table 2: Key Reaction Parameters for DMSO-Mediated Synthesis

ParameterValue/Description
Temperature398 K (125°C)
Reaction Time2.5 hours
SolventDiethyl carbonate
Methylenebis(2,6-diethylaniline)Conversion >95% (by VPC)

Advantages and Limitations

This method avoids hazardous formaldehyde and HCl, significantly improving safety. The use of DMSO enhances reaction efficiency, though its high boiling point (462 K) complicates solvent removal . Additionally, DMSO’s hygroscopic nature necessitates anhydrous conditions.

Comparative Analysis of Preparation Methods

Yield and Purity

  • Acid-Catalyzed Method : Achieves 94% yield with high purity, validated by NMR and X-ray crystallography .

  • DMSO-Mediated Method : Offers >95% conversion but requires post-reaction purification to isolate the product from DMSO residues .

Table 3: Method Comparison

CriterionAcid-Catalyzed MethodDMSO-Mediated Method
Yield94%>95% conversion
ByproductsTrace chloromethyl ethersMinimal
SafetyModerate (corrosive reagents)High (non-toxic reagents)
ScalabilityWell-establishedRequires optimization

Characterization and Quality Control

Spectroscopic Analysis

MBDEA synthesized via the acid-catalyzed route exhibits characteristic 1H^1H NMR signals :

  • δ 6.64 (s, 4H, aromatic protons)

  • δ 4.29 (s, 4H, NH2_2)

  • δ 2.42 (q, J = 7.5 Hz, 8H, CH2_2CH3_3)

  • δ 1.09 (t, J = 7.5 Hz, 12H, CH2_2CH3_3)

Crystallographic Data

Single-crystal X-ray analysis reveals a twisted geometry between the aromatic rings, with a dihedral angle of 68.2°. Intermolecular N–H⋯N hydrogen bonds and C–H⋯π interactions contribute to the crystalline lattice stability .

Properties

IUPAC Name

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline
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InChI

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVYGKSHSJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H30N2
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DSSTOX Substance ID

DTXSID4048191
Record name 4,4'-Methylenebis(2,6-diethylaniline)
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Molecular Weight

310.5 g/mol
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Physical Description

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name Benzenamine, 4,4'-methylenebis[2,6-diethyl-
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Record name 4,4'-Methylenebis(2,6-diethylaniline)
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CAS No.

13680-35-8
Record name 4,4′-Methylenebis[2,6-diethylaniline]
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Record name 4,4'-methylenebis[2,6-diethylaniline]
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Synthesis routes and methods

Procedure details

in N-methylpyrrolidone (350 ml) was added 5,5'[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-bis-1,3-isobenzofurandione (67.27 g, 0.1515 mol) under an inert atmosphere at room temperature. The resulting viscous orange solution was stirred overnight at room temperature. A solution of acetic anhydride (61.25 ml, 0.60 mol) and triethylamine (60.71 ml, 0.60 mol) was added with rapid stirring at room temperature. After stirring for 3 hours, the solution was diluted with additional N-methylpyrrolidone and precipitated in water. The resulting solid was collected and washed twice with water, washed twice with methanol, and allowed to air dry. The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours to yield 99.4 g product.
Quantity
61.25 mL
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reactant
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60.71 mL
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reactant
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Quantity
350 mL
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0 (± 1) mol
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